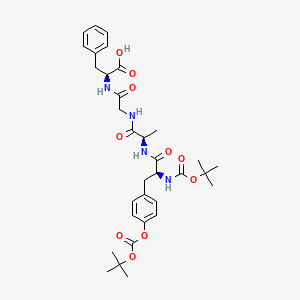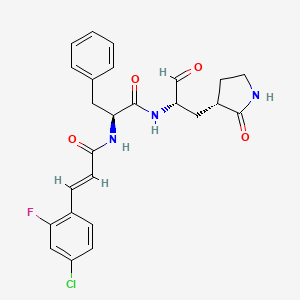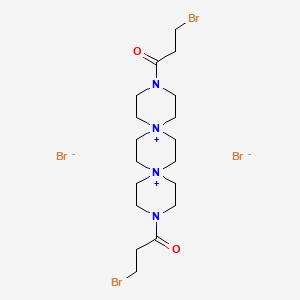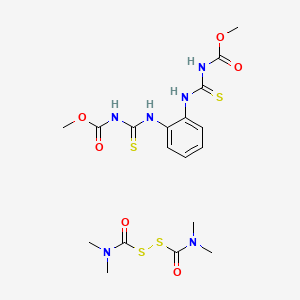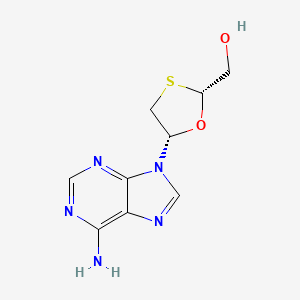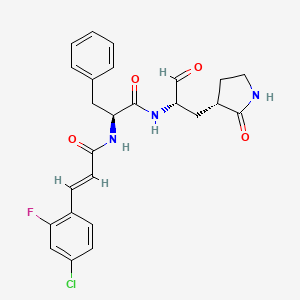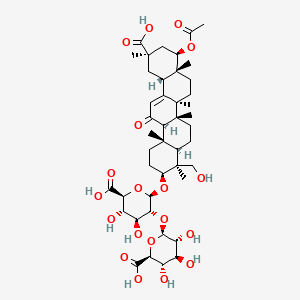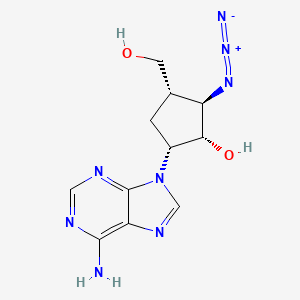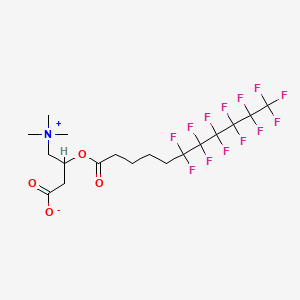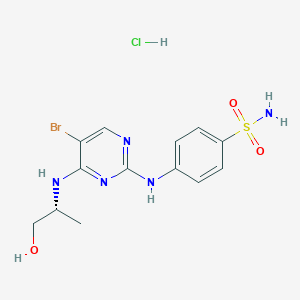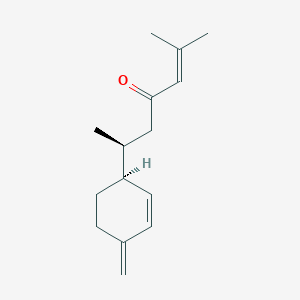
Hydroxyethyl myristyl oxyhydroxypropyl decanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of hydroxyethyl myristyl oxyhydroxypropyl decanamide involves several steps. The primary synthetic route includes the reaction of myristyl alcohol with epichlorohydrin to form myristyl glycidyl ether. This intermediate is then reacted with decanoic acid to produce the final compound. The reaction conditions typically involve the use of a base such as sodium hydroxide and an organic solvent like toluene .
化学反応の分析
Hydroxyethyl myristyl oxyhydroxypropyl decanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to an amine under specific conditions.
科学的研究の応用
Hydroxyethyl myristyl oxyhydroxypropyl decanamide has several scientific research applications:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound is studied for its potential role in cell membrane stabilization and signaling pathways.
Medicine: It is investigated for its potential use in drug delivery systems due to its amphiphilic nature.
作用機序
The mechanism of action of hydroxyethyl myristyl oxyhydroxypropyl decanamide involves its interaction with cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, thereby stabilizing the membrane structure. This interaction can influence various cellular processes, including signal transduction and membrane fluidity .
類似化合物との比較
Hydroxyethyl myristyl oxyhydroxypropyl decanamide can be compared with other fatty amides such as:
- N-(2-hydroxyethyl)-N-(2-hydroxy-3-tetradecoxypropyl)octanamide
- N-(2-hydroxyethyl)-N-(2-hydroxy-3-tetradecoxypropyl)hexanamide These compounds share similar structural features but differ in the length of the fatty acid chain. This compound is unique due to its specific chain length and the presence of both hydroxyl and ether groups, which contribute to its distinct physicochemical properties .
特性
CAS番号 |
129983-63-7 |
|---|---|
分子式 |
C29H59NO4 |
分子量 |
485.8 g/mol |
IUPAC名 |
N-(2-hydroxyethyl)-N-(2-hydroxy-3-tetradecoxypropyl)decanamide |
InChI |
InChI=1S/C29H59NO4/c1-3-5-7-9-11-12-13-14-15-17-19-21-25-34-27-28(32)26-30(23-24-31)29(33)22-20-18-16-10-8-6-4-2/h28,31-32H,3-27H2,1-2H3 |
InChIキー |
VKQBCAIHCFUDIS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCOCC(CN(CCO)C(=O)CCCCCCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


